Keap1-Nrf2-IN-8

Oxidative Stress Inflammation Protein-Protein Interaction

Keap1-Nrf2-IN-8 is a naphthalene sulfonamide that disrupts the Keap1-Nrf2 protein-protein interaction non-covalently, offering a clean pharmacological profile distinct from electrophilic activators. It achieves 14.2 nM IC50 in TR-FRET and 64.5 nM in FP assays, with 18 nM cellular EC50 in HEK293 ARE-LUC. This dual-assay potency ensures reliable target engagement for HTS screening, SAR benchmarking, and Nrf2 transcriptional studies. Its reported induction of GSTM3, HMOX2, and NQO1 mRNA makes it a validated positive control for antioxidant response research.

Molecular Formula C35H31FN2O9S2
Molecular Weight 706.8 g/mol
Cat. No. B12419675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-8
Molecular FormulaC35H31FN2O9S2
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F
InChIInChI=1S/C35H31FN2O9S2/c1-23-7-15-27(16-8-23)48(43,44)37(20-33(39)40)31-19-32(47-22-25-11-13-26(36)14-12-25)35(30-6-4-3-5-29(30)31)38(21-34(41)42)49(45,46)28-17-9-24(2)10-18-28/h3-19H,20-22H2,1-2H3,(H,39,40)(H,41,42)
InChIKeyFXADTNLKEANMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-8 (Compound 12d) Procurement Guide for Keap1-Nrf2 Protein-Protein Interaction Inhibitor Selection


Keap1-Nrf2-IN-8 (compound 12d) is a naphthalene-based small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), a critical regulatory axis controlling cellular responses to oxidative and electrophilic stress. With a molecular formula of C35H31FN2O9S2 and a molecular weight of 706.76 g/mol, this compound acts by directly binding to the Kelch domain of Keap1, thereby preventing Nrf2 ubiquitination and degradation, which stabilizes Nrf2 and allows its nuclear translocation . This mode of action distinguishes Keap1-Nrf2-IN-8 from covalent electrophilic Nrf2 activators such as sulforaphane or bardoxolone methyl, offering a distinct pharmacological profile for probing non-covalent PPI disruption [1].

Why Keap1-Nrf2-IN-8 Should Not Be Substituted by Other In-Class Keap1-Nrf2 PPI Inhibitors Without Rigorous Validation


Although multiple small molecules are marketed as Keap1-Nrf2 PPI inhibitors, they exhibit substantial heterogeneity in binding mechanisms (covalent vs. non-covalent), chemical scaffolds (naphthalene sulfonamide vs. tetrahydroisoquinoline vs. oleanane triterpenoid), and, critically, assay-dependent potency that prevents direct IC50 comparison across studies. Keap1-Nrf2-IN-8 belongs to the naphthalene sulfonamide class [1], which demonstrates nanomolar potency in both FP and TR-FRET assays, whereas earlier inhibitors like CPUY192018 exhibit micromolar potency [2], and others like K67 selectively target the Keap1-p62 interface rather than Keap1-Nrf2 [3]. Furthermore, cell-based functional EC50 values (e.g., 18 nM in HEK293 ARE-LUC) are not uniformly reported across in-class compounds, making it impossible to assume interchangeable biological activity. The absence of publicly disclosed in vivo PK or toxicity data for Keap1-Nrf2-IN-8 also means that substitution with a more extensively characterized analog (e.g., ML334, which has reported cell permeability and non-covalent binding) would require re-validation of experimental parameters. For researchers requiring a naphthalene sulfonamide scaffold with defined dual-assay potency and cellular target engagement confirmation, Keap1-Nrf2-IN-8 occupies a specific evidence space that generic substitution cannot reliably address.

Keap1-Nrf2-IN-8 Quantitative Differentiation Evidence vs. Closest Analogs


TR-FRET Assay Potency Advantage of Keap1-Nrf2-IN-8 Over Keap1-Nrf2-IN-13

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using 5 nM Keap1 and 25 nM FITC-9mer Nrf2 peptide probe, Keap1-Nrf2-IN-8 exhibits an IC50 of 14.2 nM, representing a greater than 10-fold improvement in potency over the structurally related naphthalene sulfonamide Keap1-Nrf2-IN-13 (IC50 = 150 nM in FP assay; TR-FRET data not reported) [1].

Oxidative Stress Inflammation Protein-Protein Interaction

FP Assay Potency of Keap1-Nrf2-IN-8 vs. Other Reported Keap1-Nrf2 PPI Inhibitors

In a fluorescence polarization (FP) assay using 100 nM Keap1 and 10 nM FITC-9mer Nrf2 peptide probe, Keap1-Nrf2-IN-8 demonstrates an IC50 of 64.5 nM [1]. This potency exceeds that of CPUY192018 (IC50 = 630 nM) [2], Keap1-Nrf2-IN-13 (IC50 = 150 nM) , Keap1-Nrf2-IN-14 (IC50 = 75 nM) [3], and ML334 (FP IC50 = 1.6 µM) [4] when comparing values obtained under similar assay conditions.

High-Throughput Screening Fluorescence Polarization Binding Affinity

Cell-Based Functional Activity of Keap1-Nrf2-IN-8: ARE-Luciferase Reporter EC50 in HEK293 Cells

In human HEK293 cells transfected with an antioxidant response element (ARE)-luciferase reporter, Keap1-Nrf2-IN-8 exhibits an EC50 of 18 nM for activation of Nrf2 signaling [1]. This cellular potency is approximately 35-fold lower (more potent) than the IC50 of CPUY192018 (0.63 µM) in a comparable ARE-luciferase assay, and ~56-fold lower than the reported Kd of ML334 (1.0 µM) for Keap1 binding [2][3].

Cellular Efficacy ARE-Luciferase HEK293

Induction of Nrf2 Target Gene Transcription: GSTM3, HMOX2, and NQO1 mRNA Upregulation

Keap1-Nrf2-IN-8 significantly increases the mRNA levels of three canonical Nrf2 downstream genes—GSTM3, HMOX2, and NQO1 . While quantitative fold-change values are not disclosed in the public datasheet, the specific gene panel provides a functional signature that can be directly compared to the gene induction profiles of other Keap1-Nrf2 PPI inhibitors. For context, bardoxolone methyl (CDDO-Me) induces HO-1 (HMOX1) and NQO1 mRNA by 6.2-fold and 5.1-fold, respectively, at 5 µM in HepG2 cells, but also activates NF-κB and exhibits off-target cytotoxicity [1].

Gene Expression Nrf2 Pathway Antioxidant Response

Keap1-Nrf2-IN-8 Application Scenarios Derived from Quantitative Differentiation Evidence


High-Throughput Screening Campaigns Requiring Nanomolar TR-FRET Potency

The 14.2 nM TR-FRET IC50 of Keap1-Nrf2-IN-8 makes it a suitable reference inhibitor for high-throughput screening (HTS) assays utilizing TR-FRET technology to identify novel Keap1-Nrf2 PPI disruptors. Its potency in this format (5 nM Keap1, 25 nM FITC-9mer probe) allows for lower compound concentrations, reducing the risk of compound interference and enabling robust Z' factor calculations [1].

Cell-Based Validation of Nrf2 Pathway Activation in HEK293 or ARE-Reporter Systems

With a cellular EC50 of 18 nM in HEK293 ARE-LUC cells, Keap1-Nrf2-IN-8 provides a potent positive control for assays designed to measure Nrf2 transcriptional activity. Its sub-100 nM cellular potency ensures that pathway activation can be observed at concentrations well below those associated with nonspecific cytotoxicity (typically >10 µM for this chemotype), enabling cleaner interpretation of Nrf2-dependent phenotypes [1].

SAR and Medicinal Chemistry Optimization of Naphthalene Sulfonamide-Based Keap1 Inhibitors

As a compound from the naphthalene sulfonamide scaffold series (compound 12d in the original publication), Keap1-Nrf2-IN-8 serves as a benchmark for structure-activity relationship (SAR) studies. Its FP IC50 (64.5 nM) and TR-FRET IC50 (14.2 nM) define the potency landscape against which new analogs can be evaluated under standardized assay conditions [2].

Functional Genomic Studies Requiring Defined Nrf2 Target Gene Induction

Researchers investigating the transcriptional regulation of GSTM3, HMOX2, and NQO1 can utilize Keap1-Nrf2-IN-8 to selectively activate Nrf2 in a non-covalent manner. The compound's reported effect on these specific mRNAs provides a predetermined endpoint for RT-qPCR validation, allowing direct comparison to genetic or other pharmacological Nrf2 activation methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keap1-Nrf2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.